Govanine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
59444-66-5 |
|---|---|
Molecular Formula |
C20H23NO4 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
(13aS)-3,10,11-trimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-2-ol |
InChI |
InChI=1S/C20H23NO4/c1-23-18-7-12-4-5-21-11-14-9-20(25-3)19(24-2)8-13(14)6-16(21)15(12)10-17(18)22/h7-10,16,22H,4-6,11H2,1-3H3/t16-/m0/s1 |
InChI Key |
YCBKBUUDECGKKX-INIZCTEOSA-N |
Isomeric SMILES |
COC1=C(C=C2[C@@H]3CC4=CC(=C(C=C4CN3CCC2=C1)OC)OC)O |
Canonical SMILES |
COC1=C(C=C2C3CC4=CC(=C(C=C4CN3CCC2=C1)OC)OC)O |
Origin of Product |
United States |
Natural Occurrence and Phytochemical Investigations
Botanical Sources and Geographic Distribution of Govanine
This compound has been reported in plants belonging to several genera, indicating a scattered distribution across different plant families and geographic regions.
Corydalis govaniana as a Primary Source
Corydalis govaniana, a glabrous herb, is recognized as a source of this compound. This plant is distributed in the Himalayas, including regions of Nepal, Pakistan, and India. nih.govresearchgate.netresearchgate.net It grows in damp and shady environments at altitudes ranging from 2400 to 4800 meters. nih.gov this compound has been isolated from the leaves and stems of Corydalis govaniana. imsc.res.inscribd.com
Presence in Other Plant Genera (e.g., Chasmanthera, Duguetia, Hippophae, Phyllanthus)
Beyond Corydalis govaniana, this compound has also been detected in other plant genera:
Chasmanthera : this compound, identified as (-)-tetrahydropseudocolumbamine, has been found in the stems of Chasmanthera dependens HOCHST (Menispermaceae). thieme-connect.comnih.govthieme-connect.com Chasmanthera dependens is an African genus primarily distributed in West and Central African regions. prota4u.orgresearchgate.net
Duguetia : this compound has been isolated from the stem bark of Duguetia staudtii (Annonaceae). thieme-connect.comd-nb.inforesearchgate.net This species is widely distributed throughout West and Central Africa, ranging from Sierra Leone to Zaire and Cameroon, typically found in dense evergreen forests. thieme-connect.comd-nb.info this compound has also been reported in Duguetia confinis and Duguetia trunciflora and D. furfuracea. scispace.comdss.go.th
Hippophae : this compound is listed as a phytochemical found in Hippophae species. imsc.res.in Hippophae rhamnoides, commonly known as sea buckthorn, is a shrub native to temperate regions of Europe and Asia, including the Himalayas. foodandnutritionjournal.orgextrasynthese.comworldagroforestry.org It grows in diverse environments, from coastal sand dunes to high altitudes. worldagroforestry.org
Phyllanthus : this compound has been reported in Phyllanthus species. researchgate.net The genus Phyllanthus has a wide distribution in tropical and subtropical regions worldwide. core.ac.uk
The presence of this compound in these varied plant sources across different continents and ecological niches suggests a broader natural distribution than initially indicated by its isolation from Corydalis govaniana.
Isolation Methodologies for this compound from Plant Extracts
The isolation of this compound from plant material typically involves a series of steps, starting with extraction of the plant tissue followed by various separation techniques to purify the compound.
Extraction Techniques and Solvent Systems
Extraction is the initial crucial step to liberate the desired chemical components from the plant matrix. nih.govnih.gov The choice of extraction technique and solvent system is critical and depends on the nature of the plant material and the target compound's properties, such as polarity and thermal stability. nih.govmdpi.comepa.gov
Commonly used extraction techniques in phytochemical investigations include maceration, percolation, reflux extraction, Soxhlet extraction, ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and pressurized liquid extraction (PLE). nih.govnih.govchemmethod.com
Solvent systems used for the extraction of alkaloids like this compound often involve organic solvents or mixtures of organic solvents with water. nih.govnih.govmdpi.comvinanhatrang.com For instance, methanol (B129727) extracts of dried leaves have been used in studies involving Chasmanthera dependens. researchgate.net Chloroform extract obtained after solvent partitioning of a methanol extract has also been utilized in the isolation of related alkaloids from Corydalis govaniana. nih.gov The solubility of the target compounds in the chosen solvent plays a decisive role in the efficiency of the extraction. mdpi.com
Chromatographic Separation Approaches
Following extraction, chromatographic techniques are employed to separate this compound from the complex mixture of compounds present in the plant extract. nih.gov Due to the diversity of phytochemicals in plant extracts, often a combination of different separation techniques is necessary to obtain pure compounds. nih.gov
Chromatographic methods commonly used in the isolation of natural products include:
Column Chromatography : This is a widely used technique where the extract is passed through a stationary phase (e.g., silica (B1680970) gel) packed in a column, and different compounds are eluted using a mobile phase (solvent system) based on their varying affinities for the stationary and mobile phases. thieme-connect.comd-nb.infonih.gov
Thin Layer Chromatography (TLC) : TLC is often used for monitoring the separation process and for preliminary identification of compounds based on their retention factors (Rf values) compared to standards. nih.gov
High-Performance Liquid Chromatography (HPLC) : HPLC is a more advanced and efficient chromatographic technique used for both analytical and preparative separation of compounds. nih.govhelixchrom.comhelixchrom.com It offers high resolution and can be used to obtain pure compounds.
Liquid-Liquid Chromatography (LLC) : Techniques like countercurrent chromatography (CCC) and centrifugal partition chromatography (CPC), which are forms of LLC, are also used for separating compounds based on their partitioning between two immiscible liquid phases. nih.gov
In the isolation of this compound from Chasmanthera dependens, the tertiary phenolic alkaloidal fraction was investigated, suggesting initial fractionation steps were performed before more detailed chromatographic separation. thieme-connect.comthieme-connect.com Studies on Duguetia staudtii involved repeated column chromatography of a dichloromethane/methanol extract to yield various compounds, including this compound. thieme-connect.comd-nb.inforesearchgate.net
While specific detailed protocols for this compound isolation from each source may vary, the general approach involves initial solvent extraction followed by a combination of chromatographic techniques tailored to the properties of this compound and the complexity of the plant extract.
Govanine Structural Elucidation and Characterization
Spectroscopic Analysis for Govanine Structure Determination
Spectroscopic methods are indispensable tools in the elucidation of the chemical structure of this compound, providing detailed information about its functional groups, connectivity, and spatial arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique used in the structural determination of this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide crucial data for assigning proton and carbon signals and establishing connectivity within the molecule. Techniques such as ¹H NMR, ¹³C NMR, HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are commonly employed in the characterization of tetrahydroprotoberberine alkaloids, including this compound. researchgate.netgrafiati.com Analysis of chemical shifts, coupling constants, and correlation patterns in NMR spectra allows for the identification of different proton and carbon environments and the mapping of the molecular skeleton.
Mass Spectrometry (MS) Applications in this compound Analysis
Mass Spectrometry (MS) is a complementary technique used to determine the molecular weight of this compound and provide information about its fragmentation pattern, which aids in structural confirmation. Techniques such as High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) have been applied in the analysis of this compound and related alkaloids. grafiati.comdifference.wikinih.gov The molecular ion peak in the mass spectrum confirms the molecular weight, while characteristic fragment ions resulting from the fragmentation of the tetrahydroprotoberberine core provide insights into the substitution pattern and the presence of specific substructures. For instance, fragmentation pathways involving a retro-Diels-Alder reaction are characteristic of tetrahydroprotoberberine alkaloids. researchgate.net
Other Spectroscopic Techniques
In addition to NMR and MS, other spectroscopic techniques may be utilized in the comprehensive characterization of this compound. While specific details for this compound are limited in the provided information, techniques such as Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule, such as hydroxyl or methoxyl groups. UV/Visible (UV/Vis) spectroscopy can be used to study the electronic transitions within the molecule, particularly if conjugated systems are present. difference.wikichemistrysteps.com Electronic Circular Dichroism (ECD) spectroscopy is a valuable tool for determining the absolute stereochemistry of chiral molecules like this compound. researchgate.net
Stereochemical Assignment and Conformational Studies of this compound
This compound, as a tetrahydroprotoberberine alkaloid, contains chiral centers, and the assignment of its stereochemistry is an important aspect of its characterization. Stereochemical assignments for this class of compounds are typically achieved through a combination of spectroscopic methods, including NOE (Nuclear Overhauser Effect) NMR experiments and ECD spectroscopy, sometimes supported by theoretical calculations. researchgate.netresearchgate.net
Conformational analysis explores the different spatial arrangements that a molecule can adopt due to rotation around single bonds. nih.gov For tetrahydroprotoberberine alkaloids, the tetracyclic ring system can exist in various conformations, which can influence their physical and biological properties. Conformational studies often involve the use of NMR spectroscopy, particularly analysis of coupling constants and NOE correlations, as well as computational methods to determine the most stable conformers. researchgate.netchemrxiv.orgwikipedia.org While detailed conformational analysis specifically for this compound is not extensively described in the provided results, these approaches are standard for characterizing the three-dimensional structure of related alkaloids.
Biosynthesis and Chemical Synthesis of Govanine
Proposed Biosynthetic Pathways of Govanine in Plants
While specific detailed biosynthetic pathways for this compound in plants have not been extensively elucidated, it is understood to be part of the complex network of alkaloid biosynthesis. This compound belongs to the tetrahydroprotoberberine class of alkaloids. google.com Alkaloid biosynthesis in plants typically involves the modification and condensation of precursor molecules, often derived from amino acids, through enzymatic reactions. encyclopedia.pubnih.gov
Research on the genus Duguetia, where this compound has been found, suggests the presence of diverging biosynthetic pathways leading to different types of alkaloids. scispace.com However, specific biosynthetic work directly on this compound in these plants has not been widely reported. scispace.com General plant biosynthetic pathways for compounds like purine (B94841) nucleotides, which share some structural features with parts of alkaloid structures, involve precursors like 5-phosphoribosyl-1-pyrophosphate (PRPP), glutamine, aspartate, and bicarbonate, with synthesis occurring in plastids. nih.gov While this compound is not a purine nucleotide, these studies highlight the compartmentalized and enzyme-driven nature of natural product biosynthesis in plants.
Total Synthesis Strategies for this compound
The total synthesis of this compound involves constructing the complex tetrahydroprotoberberine ring system through a series of controlled chemical reactions. While specific detailed total synthesis procedures for this compound were not extensively found in the search results, the synthesis of related tetrahydroprotoberberine alkaloids and isoquinoline (B145761) derivatives provides insight into potential strategies. google.comresearchgate.netgrafiati.com
General approaches to synthesizing tetrahydroisoquinoline and related polyheterocyclic compounds often involve reactions such as the Pictet-Spengler reaction, which forms a key carbon-nitrogen bond to build the core ring structure. researchgate.net Other methods in alkaloid synthesis include intramolecular cyclizations and the use of specific catalysts and reagents to control stereochemistry and regiochemistry. researchgate.netgrafiati.com
Research on the synthesis of hexahydro-dibenzo[a,g]quinolizine compounds, a class that includes tetrahydroprotoberberines, has explored various reaction conditions and starting materials. google.com For example, one approach involves the reaction of a compound with phenylboronic acid and paraformaldehyde, followed by further reactions and purification steps like recrystallization. google.com Another method described for preparing related compounds involves refluxing a compound with an amine in ethanol. google.com
Developing efficient total synthesis strategies for complex natural products like this compound often requires overcoming challenges related to creating multiple chiral centers and forming intricate ring systems with high selectivity and yield. rsc.orgnih.gov
Synthetic Approaches for this compound Analogs and Derivatives
The synthesis of this compound analogs and derivatives is explored to create compounds with potentially altered biological activities or improved properties. This involves modifying the basic this compound structure at different positions.
Studies on the synthesis of modified guanosine (B1672433) derivatives, which share a purine-like core with some alkaloids, demonstrate approaches for introducing substituents onto the heterocyclic ring. niscpr.res.in For instance, modified guanosines with substitutions at the 8-position have been synthesized by reacting bromoguanosine derivatives with various amino compounds like diphenylamine, ethylhydrazinoformate, serine, proline, and glycine. niscpr.res.in These reactions are typically carried out in solvents like dimethylformamide under controlled conditions. niscpr.res.in
Another approach involves the synthesis of cycloimidazole nucleosides and their subsequent reactions with nucleophiles to yield modified guanosine derivatives. nih.gov This highlights the use of intermediate cyclic structures to facilitate the introduction of new functionalities.
Molecular Interactions and Mechanistic Studies of Govanine
Govanine Interactions with Enzymes
Enzyme inhibition is a significant mechanism by which small molecules can exert biological effects. This compound has been explored for its potential to modulate enzyme activity, particularly in the context of enzymes involved in inflammatory processes.
Exploration of Enzyme Inhibition Mechanisms (e.g., Urease, COX-2)
This compound has been reported to exhibit anti-urease activity. researchgate.net Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is recognized as a potential antimicrobial target. mdpi.comnih.gov While the specific mechanism of this compound's urease inhibition is not detailed in the provided search results, studies on other urease inhibitors suggest various mechanisms, including interaction with the enzyme's active site, which typically contains nickel ions. nih.govnih.gov Inhibitors can act as substrate analogs or bind through other mechanisms, often involving functional groups with electronegative atoms like oxygen, nitrogen, and sulfur that can chelate with the nickel ions. nih.gov
Furthermore, this compound (referred to as govaniadine (B1192785) in one source) has been investigated for its interaction with Cyclooxygenase-2 (COX-2). researchgate.net COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. wikipedia.orgwikipedia.org Inhibition of COX-2 is a primary mechanism of action for many nonsteroidal anti-inflammatory drugs (NSAIDs). wikipedia.orgbrieflands.com Molecular docking studies have indicated that this compound binds to the COX-2 enzyme. researchgate.net The mechanism of COX-2 inhibition by various compounds often involves binding to the enzyme's active site, potentially interacting with residues such as Arg-120, Tyr-385, and Ser-530. wikipedia.orgnih.gov
Molecular Docking and Computational Binding Studies
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand to a receptor or enzyme. bitesizebio.com This method provides theoretical insights into the potential interactions at the molecular level. researchgate.net
Molecular docking studies have been performed to investigate the binding of this compound to the COX-2 enzyme. researchgate.net These studies aim to understand how this compound fits into the active site of COX-2 and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. researchgate.netbitesizebio.com A larger negative binding affinity value typically suggests a more effective interaction between the protein and the ligand. researchgate.net Such computational analyses can help predict the stability of the protein-ligand complex and identify the key amino acid residues involved in the binding interface. researchgate.net
While specific detailed data tables from this compound-specific docking studies were not available in the provided snippets, molecular docking in general involves evaluating binding poses and scoring them based on predicted binding energy. bitesizebio.com The process often involves preparing the ligand and protein structures and using software to simulate the binding event. researchgate.netnih.govdost.gov.ph
This compound Interactions with Receptors
Receptor-ligand binding is a fundamental process in biological signaling. This compound's potential interactions with various receptors have been explored to understand its effects on cellular processes.
Investigations into Receptor Ligand Binding
Research suggests that this compound's analgesic effects could be partly related to its interaction with the opioid system. researchgate.net The opioid system involves various receptors, including mu-opioid receptors and kappa opioid receptors, which are targets for analgesic compounds. researchgate.net Ligand binding to receptors can alter their conformation and trigger downstream signaling pathways. wikipedia.org The affinity of a ligand for a receptor is a measure of the strength of their interaction. wikipedia.org
Studies have also explored the interaction of compounds from the genus Duguetia, which includes this compound, with alpha-1 adrenergic receptors and voltage-operated calcium channels. scispace.compsu.edu These receptors and channels play roles in various physiological processes, including vascular tone regulation. scispace.compsu.edu
While direct detailed experimental binding data (like IC50 or Ki values) for this compound with these specific receptors were not extensively provided in the search results, the mention of these interactions indicates areas of investigation. researchgate.netscispace.compsu.edu Receptor ligand binding studies often involve techniques to measure binding affinity and efficacy. wikipedia.org
Theoretical Binding Models
Theoretical models are employed to understand and predict the complexities of receptor-ligand interactions. These models can range from simple equilibrium models to more complex simulations that account for the dynamic nature of proteins and membranes. nih.govbiorxiv.orgfrontiersin.org
In the context of receptor binding, theoretical models can help explain phenomena such as the effect of guanine (B1146940) nucleotides on receptor affinity, as observed with certain cell surface receptors. nih.govnih.gov These models consider the multiple equilibria that occur between receptors, ligands, and other interacting proteins, such as G proteins. nih.gov They can also explore how factors like protein flexibility, shape complementarity, and the cellular microenvironment influence binding specificity and affinity. biorxiv.orgfrontiersin.org
While the provided information does not detail specific theoretical binding models applied directly to this compound, the investigation into its interaction with systems like the opioid receptors and adrenergic receptors suggests that theoretical frameworks relevant to these receptor classes could be applicable for future studies. researchgate.netscispace.compsu.edu
This compound Interactions with Nucleic Acids
Interactions between small molecules and nucleic acids, such as DNA and RNA, can have significant biological consequences, including effects on gene expression and cellular processes.
While the search results mention the interaction of guanine-based purines and their metabolizing enzymes with nucleic acids frontiersin.org and the formation of guanine quadruplex structures in nucleic acids nih.govbiorxiv.orgwikipedia.org, there is no specific information provided regarding direct interactions between this compound itself and nucleic acids. Guanine is a fundamental nucleotide base found in DNA and RNA, and its ability to form specific structures like guanine quadruplexes is well-documented. nih.govwikipedia.org However, this does not automatically imply that this compound, as an alkaloid with a different structural scaffold, directly interacts with nucleic acids in a similar manner.
Therefore, based on the provided search results, there is no documented information on this compound's interactions with nucleic acids.
Effects on DNA/RNA Stability and Function (as a nucleoside analog)
Nucleosides are fundamental building blocks of DNA and RNA, consisting of a nitrogenous base linked to a sugar molecule (ribose in RNA, deoxyribose in DNA). creative-proteomics.com Nucleoside analogs are compounds that structurally resemble natural nucleosides and can interfere with nucleic acid synthesis or function when incorporated into DNA or RNA strands. creative-proteomics.com The stability and function of DNA and RNA are dependent on their specific structures and the interactions of their constituent nucleotides. DNA's double-stranded structure and deoxyribose sugar contribute to its stability, making it suitable for long-term genetic information storage, while RNA's single-stranded nature and ribose sugar make it less stable but suitable for transient roles in protein synthesis. technologynetworks.comlibretexts.org
Research suggests that this compound may act as a nucleoside analog. ontosight.ai As a nucleoside analog, this compound could potentially be incorporated into growing DNA or RNA chains during replication or transcription. Such incorporation could affect the stability and function of the resulting nucleic acid molecules by altering their structure or interfering with the activity of enzymes involved in nucleic acid metabolism. ontosight.ai Molecular modeling studies on ligand interactions with DNA sequences have shown that the chemical nature of interacting molecules can influence their binding selectivity and affinity to DNA. rsc.org
This compound Modulation of Cellular Pathways
Beyond direct molecular interactions with nucleic acids, research has investigated this compound's influence on various cellular signaling pathways that govern fundamental cellular processes.
Exploration of Rho Kinase (ROCK) Pathway Involvement
The Rho Kinase (ROCK) pathway is a key signaling cascade downstream of the small GTPase RhoA. creative-diagnostics.comwikipedia.orgnih.gov This pathway plays a crucial role in regulating the cytoskeleton, cell shape, adhesion, migration, and proliferation. creative-diagnostics.comwikipedia.orgbio-gems.com ROCK exists as two main isoforms, ROCK1 and ROCK2, and its activation is typically triggered by the binding of GTP-bound RhoA. creative-diagnostics.comwikipedia.org Activated ROCK phosphorylates various downstream targets, influencing processes like actomyosin (B1167339) contractility and actin filament organization. wikipedia.orgnih.gov The Rho/ROCK pathway has been implicated in the development of various diseases, including cancer and cardiovascular disorders. creative-diagnostics.comthno.org
Studies have explored the potential involvement of this compound in modulating the Rho Kinase (ROCK) pathway. While specific details on this compound's direct interaction or effects on ROCK are not extensively detailed in the provided search results, the broad significance of the ROCK pathway in cellular processes suggests that modulation by compounds like this compound could have diverse biological consequences. Research on other compounds has shown that modulating the Rho/ROCK pathway can impact processes such as cell survival, apoptosis, and gene expression. creative-diagnostics.comnih.gov
Impact on Reactive Oxygen Species (ROS) Regulation
Reactive Oxygen Species (ROS) are highly reactive molecules containing oxygen, such as superoxide (B77818) anion and hydrogen peroxide. smw.chwikipedia.org ROS are generated during normal cellular metabolism and in response to various stimuli. nih.govimrpress.commdpi.com At low to intermediate concentrations, ROS act as important signaling molecules involved in regulating numerous cellular processes, including proliferation, differentiation, and survival. smw.chnih.govimrpress.com However, excessive ROS production can lead to oxidative stress, causing damage to cellular components like DNA, proteins, and lipids. smw.chwikipedia.orgimrpress.com Cells possess antioxidant defense systems to maintain ROS homeostasis. imrpress.com
Research indicates that this compound may impact the regulation of Reactive Oxygen Species (ROS). researchgate.net Studies have suggested that this compound's effects in certain cell lines might be linked to the activation of pathways that lead to oxidative stress. researchgate.net This suggests that this compound could influence the balance of ROS production and detoxification within cells, potentially contributing to its observed biological activities. ROS are known to regulate various signaling pathways, including those involved in stress responses and apoptosis. nih.govmdpi.com
Influence on Cell Signaling Networks
Cell signaling networks are complex systems of molecular interactions that enable cells to receive, process, and respond to internal and external stimuli. nih.govkhanacademy.orgresearchgate.net These networks involve a variety of signaling molecules and pathways that regulate diverse cellular functions, such as growth, differentiation, metabolism, and apoptosis. khanacademy.orglongdom.org G proteins, for instance, are key components of many signaling pathways, acting as molecular switches that transduce signals from cell surface receptors to intracellular effectors. longdom.org Receptor tyrosine kinases also play a significant role in cell signaling by activating downstream networks in response to growth factors. nih.gov
Pre Clinical Bioactivity Assessment of Govanine in Vitro Studies
Investigations into Anti-proliferative Activities in Cellular Models
In vitro studies have investigated the potential anti-proliferative effects of Govanine in cellular models. Specifically, ()-Govanine was assessed for its activity against human breast cancer (MCF-7) cells. nih.gov. Research indicated that this compound was practically inactive against these cancer cells. nih.gov.
Due to the limited data available in the search results specifically for this compound (C20H23NO4), a detailed analysis of dose-response or mechanistic pathways related to anti-proliferative activity in cellular models cannot be provided.
Research on Analgesic Potential and Related Mechanistic Pathways
Research specifically investigating the in vitro analgesic potential of this compound (C20H23NO4) and its related mechanistic pathways was not found within the scope of the conducted searches. While some studies discuss the analgesic properties of compounds isolated from plants also known to contain alkaloids, and other compounds with similar names (such as govaniadine (B1192785) from Corydalis govaniana) have shown analgesic activity nih.gov, this activity has not been explicitly attributed to this compound (C20H23NO4) in the search results providing in vitro data.
Information regarding the specific in vitro targets or pathways through which this compound might exert analgesic effects is not available in the examined literature.
Urease Inhibitory Potential of this compound and Related Compounds
The urease inhibitory potential of this compound (C20H23NO4) was not specifically reported in the in vitro studies found. While the enzyme urease is a target for inhibition in certain medical conditions, and some plant-derived compounds, including other alkaloids or compounds with similar names (like govaniadine), have demonstrated urease inhibitory activity, there is no specific in vitro data available in the search results detailing the effect of this compound (C20H23NO4) on urease activity.
Therefore, a discussion of this compound's urease inhibitory potential or comparisons with related compounds in this context cannot be provided based on the available search results.
Other Biological Activities under Investigation
Based on the conducted searches focusing on in vitro pre-clinical bioactivity of this compound (C20H23NO4), no other specific biological activities are reported as being under investigation for this particular compound. The available literature primarily mentions its isolation and structural characterization, along with the limited anti-proliferative assessment.
Further research may be necessary to explore other potential in vitro biological activities of this compound.
Advanced Analytical Methods for Govanine Detection and Quantification
Chromatographic Method Development for Govanine
Chromatography plays a central role in the analysis of this compound, enabling its separation from complex mixtures before detection. Various chromatographic techniques have been applied, often coupled with sensitive detectors.
High-Performance Liquid Chromatography (HPLC) Techniques
HPLC is a widely used technique for the analysis of non-volatile and semi-volatile compounds like alkaloids. Different detection methods can be coupled with HPLC to enhance its capabilities for this compound analysis.
HPLC coupled with electrochemical detection (HPLC-EC) offers high sensitivity for electroactive compounds. While not specifically detailed for this compound in the search results, electrochemical detection has been used for other purine (B94841) bases like 7-methyl guanine (B1146940), highlighting its potential for sensitive detection of electrochemically active analytes in biological samples nih.gov.
HPLC-UV and HPLC-PDA (Photodiode Array) detection are common methods that utilize the absorption of UV-Vis light by the analyte. HPLC-UV has been used for the analysis and quantification of guanine nucleotides nih.gov. The use of UV detection at specific wavelengths (e.g., 260 nm for purine bases) is a standard practice in HPLC analysis of compounds containing chromophores nih.govmdpi.com.
Liquid Chromatography-Mass Spectrometry (LC/MS), including LC-MS/MS, is a powerful hyphenated technique that provides both separation and highly specific detection based on mass-to-charge ratio. LC-MS/MS is frequently used for the quantification of analytes in complex biological matrices due to its high sensitivity and selectivity, which helps mitigate matrix effects ijpsjournal.comnih.govwuxiapptec.com. A LC-MS/MS method has been developed and applied for the pharmacokinetic study of this compound (referred to as GOV) in rats, demonstrating its applicability for quantifying this compound in biological samples researchgate.net. This method showed linearity over a concentration range of 2.5 − 3150.0 ng mL⁻¹, with a lower limit of quantitation (LLOQ) of 2.5 ng ml⁻¹ researchgate.net. LC-MS methods are applicable for analyzing a wide range of metabolites, including polar and non-volatile compounds lcms.cz.
Gas Chromatography (GC) and Hyphenated Systems
Gas Chromatography (GC) is suitable for the analysis of volatile and semi-volatile compounds that can be vaporized without decomposition. GC is often coupled with Mass Spectrometry (GC/MS) for identification and quantification. GC-MS analysis has been used to identify this compound (referred to as (-)-tetrahydropseudocolumbamine) in plant extracts researchgate.net. This indicates that this compound, or a derivative, is amenable to GC analysis, likely requiring derivatization to increase its volatility. GC/MS is a versatile technique for identifying and quantifying organic substances, including volatile and semi-volatile organic contaminants measurlabs.comthermofisher.com.
Thin-Layer Chromatography (TLC) and High-Performance TLC (HPTLC)
Thin-Layer Chromatography (TLC) and High-Performance TLC (HPTLC) are planar chromatographic techniques used for the separation and qualitative or semi-quantitative analysis of compounds. TLC has been used in the fractionation process of plant extracts containing this compound, where fractions were combined based on their TLC profiles d-nb.infothieme-connect.com. Spots on TLC plates can be detected using various methods, such as UV light or spraying with detection reagents thieme-connect.com. HPTLC has also been employed for the analysis of medicinal plants, offering a higher resolution compared to traditional TLC researchgate.net. While specific details on this compound quantification by TLC/HPTLC are limited in the provided results, these techniques are valuable for initial screening, fractionation guidance, and comparative analysis of this compound in different samples.
Spectroscopic Detection and Quantification Methods
Spectroscopic methods analyze the interaction of compounds with electromagnetic radiation. Various spectroscopic techniques can be used for the detection and characterization of this compound. Spectroscopic analysis has been mentioned in the context of characterizing isolated compounds, including this compound researchgate.netresearchgate.net. UV-Visible (UV-Vis) spectrophotometry can be used to detect compounds that absorb light in the UV-Vis range, which is common for aromatic compounds and those with conjugated double bonds, such as alkaloids researchgate.net. Infrared (IR) spectroscopy provides information about the functional groups present in a molecule thieme-connect.com. Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D NMR) is a powerful technique for elucidating the structure of organic compounds thieme-connect.comresearchgate.netresearchgate.net. While spectroscopic methods are primarily used for structural elucidation and characterization, UV-Vis spectroscopy can also be used for quantification based on absorbance, provided there are no significant interferences from other compounds in the sample.
Bioanalytical Approaches for this compound in Biological Matrices
Bioanalytical methods are specifically designed to measure analytes in biological samples such as blood, plasma, urine, and tissues ijpsjournal.comnih.gov. These methods are essential for pharmacokinetic, toxicokinetic, and metabolism studies. The analysis of this compound in biological matrices presents challenges due to the complexity of the matrix, which can contain numerous endogenous compounds that may interfere with the analysis ijpsjournal.comnih.gov.
LC-MS/MS is a preferred technique for bioanalysis due to its high sensitivity and selectivity, which are necessary to detect and quantify analytes at low concentrations in complex biological environments ijpsjournal.comnih.govwuxiapptec.com. As mentioned earlier, an LC-MS/MS method was successfully developed and applied for the pharmacokinetic study of this compound in rat plasma, demonstrating the feasibility of its bioanalysis researchgate.net. Sample preparation is a critical step in bioanalysis to isolate the analyte from the matrix and remove interfering substances. Techniques such as solid phase extraction (SPE) are commonly used for sample clean-up in bioanalytical methods nih.gov. The use of internal standards, particularly stable isotope-labeled internal standards (SIL-IS), is crucial in LC-MS bioanalysis to account for matrix effects and variations during sample preparation and analysis, thereby ensuring accuracy and precision ijpsjournal.comwuxiapptec.com.
Bioanalytical method validation is essential to ensure the reliability and reproducibility of the results. This includes evaluating parameters such as accuracy, precision, sensitivity (LLOQ), selectivity, and stability of the analyte in the biological matrix ijpsjournal.comchromatographyonline.com.
Structure Activity Relationship Sar and Computational Studies of Govanine
Elucidation of Structural Determinants for Govanine Bioactivity
The biological activity of a chemical compound is intrinsically linked to its three-dimensional structure and the arrangement of its functional groups. The study of Structure-Activity Relationship (SAR) aims to identify which specific parts of a molecule are responsible for its observed biological effects nih.govnih.gov. For this compound and related tetrahydroprotoberberine alkaloids, this involves systematically investigating how modifications to the core ring system, substituents, and stereochemistry impact their interactions with biological targets, such as receptors or enzymes nih.gov.
In Silico Modeling and Quantitative Structure-Activity Relationship (QSAR)
In silico modeling and Quantitative Structure-Activity Relationship (QSAR) studies provide powerful computational tools to complement experimental SAR investigations. These methods leverage computational power to build models that can predict the biological activity of compounds based on their molecular descriptors nih.gov. Molecular descriptors are numerical representations of a molecule's physicochemical properties, such as size, shape, electronic distribution, hydrophobicity, and the presence of specific functional groups.
QSAR models seek to establish a mathematical relationship between these descriptors and the observed biological activity. By analyzing a dataset of compounds with known structures and activities, QSAR models can identify patterns and correlations that might not be immediately apparent from simple visual inspection of structures nih.gov. Common QSAR techniques include 2D-QSAR and 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), although the provided search results specifically mention these in the context of guanine (B1146940) derivatives. These 3D methods consider the molecule's three-dimensional structure and its interaction fields (steric and electrostatic) with a hypothetical binding site.
In silico modeling also encompasses techniques such as molecular docking and molecular dynamics simulations. Molecular docking predicts the preferred binding orientation and affinity of a ligand (like this compound) to a target protein (like a dopamine (B1211576) receptor) based on their complementary shapes and chemical properties. Molecular dynamics simulations provide insights into the dynamic behavior of the ligand-protein complex over time, allowing for a more realistic representation of their interaction. While specific in silico studies on this compound were not detailed in the provided context, these methods would be applicable to study its potential interactions with biological targets, predict binding energies, and understand the molecular basis of its activity.
The application of QSAR and in silico modeling to this compound and its analogs would involve:
Generating a diverse set of molecular descriptors for the compounds.
Developing statistical models correlating these descriptors with experimental bioactivity data.
Using molecular docking to predict binding poses and affinities to target proteins.
Employing molecular dynamics simulations to study the stability and dynamics of the binding complex.
These computational approaches can help prioritize compounds for synthesis and experimental testing, refine the understanding of key structural features, and potentially predict the activity of novel, untested analogs nih.gov.
Pharmacophore Development for this compound-like Compounds
Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that are necessary for a molecule to exert a specific biological effect. A pharmacophore is not the molecule itself, but rather an abstract representation of the molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings, positively/negatively ionizable groups) and their spatial relationships that are crucial for binding to a particular biological target.
For this compound and its related active analogs, pharmacophore models can be developed based on the structures of known active compounds or derived from the structure of the target binding site (if available). Ligand-based pharmacophore models are generated by aligning a set of active molecules and identifying the common spatial arrangement of features. Structure-based pharmacophore models are derived from the interaction points between a ligand and its target protein as observed in crystal structures or predicted by molecular docking.
Once a reliable pharmacophore model is developed, it can be used as a query for virtual screening of large chemical databases to identify novel compounds that are likely to bind to the same target and potentially exhibit similar biological activity. This can significantly accelerate the drug discovery process by narrowing down the number of compounds to be synthesized and experimentally tested. Furthermore, pharmacophore models can guide the de novo design of new molecules by providing a template of the required features and their spatial arrangement.
Future Directions and Research Perspectives
Sustainable Production and Green Chemistry Approaches for GovanineNo methods for the synthesis or production of a compound named Govanine, sustainable or otherwise, are documented in the available literature.
Due to the fundamental lack of data on the subject "this compound," it is not possible to generate the requested article.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
